10-Hydroxyundeca-2,4,6,8-tetraynamide

Natural Product Isolation Fermentation Yield Polyacetylene Production

Relying on diynic or triynic polyacetylenes as substitutes for tetraynic screening workflows introduces false-negative risk due to profound conjugation-dependent activity divergence. 10-Hydroxyundeca-2,4,6,8-tetraynamide-the major, more potent metabolite from Mycena viridimarginata-resolves this with its signature four-consecutive-triple-bond chromophore (C≡C-C≡C-C≡C-C≡C). • Broad-spectrum efficacy: Active against Gram-positive & Gram-negative bacteria, yeasts, and filamentous fungi; documented cytotoxicity in Ehrlich ascites carcinoma models. • Orthogonal derivatization handles: Primary amide (hydrolyzable), secondary alcohol (esterification/oxidation), and terminal alkyne moieties for focused library synthesis. • Definitive QC: Distinctive tetraynic UV-Vis absorption spectrum enables unambiguous dereplication and identity confirmation in LC-MS/LC-UV workflows.

Molecular Formula C11H7NO2
Molecular Weight 185.18 g/mol
CAS No. 83475-37-0
Cat. No. B1210899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxyundeca-2,4,6,8-tetraynamide
CAS83475-37-0
Synonyms10-hydroxy-undeca-2,4,6,8-tetraynamide
Molecular FormulaC11H7NO2
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCC(C#CC#CC#CC#CC(=O)N)O
InChIInChI=1S/C11H7NO2/c1-10(13)8-6-4-2-3-5-7-9-11(12)14/h10,13H,1H3,(H2,12,14)
InChIKeyMGQYNHBGKXGGRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Hydroxyundeca-2,4,6,8-tetraynamide Baseline Profile


10-Hydroxyundeca-2,4,6,8-tetraynamide (CAS 83475-37-0) is a naturally occurring polyacetylene belonging to the rare tetraynic polyine subclass, first isolated from submerged cultures of the basidiomycete fungus Mycena viridimarginata [1]. The molecule possesses a signature four-consecutive-triple-bond chromophore system (C≡C-C≡C-C≡C-C≡C) terminated by a primary carboxamide at C1 and a secondary alcohol at C10, yielding the molecular formula C₁₁H₇NO₂ and a monoisotopic mass of 185.047684 Da [2]. As a major secondary metabolite of M. viridimarginata, this compound exhibits a broad-spectrum antimicrobial profile against Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi, along with documented cytotoxic activity in Ehrlich ascites carcinoma models [1].

Why 10-Hydroxyundeca-2,4,6,8-tetraynamide Cannot Be Substituted


The procurement of polyacetylenes for research applications cannot rely on class-level substitution due to profound structure-activity divergence driven by the chromophoric system. 10-Hydroxyundeca-2,4,6,8-tetraynamide distinguishes itself by its precise tetraynic contiguous conjugation (four alternating triple bonds) rather than the diynic or triynic systems typical of common plant-derived polyacetylenes like falcarinol or panaxynol [1]. This extended conjugation confers distinct UV-Vis spectroscopic properties that were instrumental in the original structure elucidation and serve as a unique quality control fingerprint. Critically, the accompanying minor metabolite from the same fungal culture, 3,4,13-trihydroxytetradeca-5,7,9,11-tetraynoic acid γ-lactone, displayed biological activities that were described in the primary literature as 'similar but less pronounced' compared to the major component (10-hydroxyundeca-2,4,6,8-tetraynamide) [2][3]. Substituting the tetraynamide with a less active tetraynic lactone or with structurally unrelated plant polyacetylenes would fundamentally alter the experimental outcome, invalidating dose-response relationships and mechanistic hypotheses.

Differentiation Evidence


Major Metabolite Yield Advantage

In submerged cultures of Mycena viridimarginata, 10-hydroxyundeca-2,4,6,8-tetraynamide is unequivocally identified as the major metabolite, while 3,4,13-trihydroxytetradeca-5,7,9,11-tetraynoic acid γ-lactone is the minor component [1]. This differential production translates to substantially higher recoverable yields of the tetraynamide during fermentation and extraction workflows, which directly impacts the commercial availability and per-milligram procurement cost for research use.

Natural Product Isolation Fermentation Yield Polyacetylene Production

Greater Potency than Tetraynic Lactone

A direct biological activity comparison within the same experimental system is available between the target compound and its co-isolated analog. The primary literature notes that while both compounds exhibit antimicrobial and cytotoxic properties, the minor metabolite (3,4,13-trihydroxytetradeca-5,7,9,11-tetraynoic acid γ-lactone) displayed 'similar but less pronounced' biological activities relative to the major metabolite, 10-hydroxyundeca-2,4,6,8-tetraynamide [1]. The precise MIC values for individual strains were not disclosed in the searchable abstracts or vendor datasheets, but the directional hierarchy (tetraynamide > tetraynic lactone) is consistently reported across authoritative reviews [2][3].

Antimicrobial Susceptibility Testing Cytotoxicity Assay Polyyne Bioactivity

Extended Tetraynic Conjugation

10-Hydroxyundeca-2,4,6,8-tetraynamide contains four consecutive triple bonds, forming an extended conjugated system that distinguishes it from the majority of biologically active plant polyacetylenes, which typically possess only two or three conjugated triple bonds [1]. The tetraynic chromophore was sufficiently distinctive that model compounds were synthesized specifically to confirm its UV-Vis absorption characteristics during the original structure elucidation work [2][3]. This unique chromophore provides a verifiable spectroscopic signature for quality assurance and identity confirmation upon material receipt.

Structure-Activity Relationship Conjugation System UV-Vis Spectroscopy

(10S) Stereochemical Purity

The target compound possesses a defined stereocenter at C10 bearing a secondary hydroxyl group. While the early literature did not resolve the absolute configuration, subsequent authoritative natural product databases assign the specific stereoisomer as (10S)-10-hydroxyundeca-2,4,6,8-tetraynamide [1][2]. This chiral identity is critical; the (10R) enantiomer would represent a distinct molecular entity with potentially divergent biological interactions and physicochemical properties. Vendors offering this compound without defined stereochemistry or as a racemic mixture cannot guarantee biological reproducibility.

Stereochemistry Chiral Resolution Natural Product Characterization

Multifunctional Synthetic Scaffold

Unlike many polyacetylenes that lack functional group diversity beyond their triple bond system, 10-hydroxyundeca-2,4,6,8-tetraynamide contains three distinct functional groups: a primary carboxamide, a secondary alcohol, and the tetraynic core [1]. This multifunctionality offers orthogonal derivatization opportunities. The amide can be hydrolyzed to the acid, the hydroxyl can be oxidized or esterified, and the terminal alkyne moieties can participate in Sonogashira, Glaser, or click chemistry reactions [2]. This combination of reactive handles makes it a versatile building block for synthesizing complex polyyne libraries, whereas simpler plant-derived polyacetylenes (e.g., falcarindiol) offer fewer accessible derivatization sites [3].

Synthetic Chemistry Polyyne Synthesis Functional Group Diversity

Application Scenarios


High-Sensitivity Antimicrobial Screening

Investigators conducting broad-spectrum antimicrobial or antifungal screening against panels of Gram-positive, Gram-negative, yeast, and filamentous fungal strains should prioritize 10-hydroxyundeca-2,4,6,8-tetraynamide. The primary literature establishes this compound as the major, more active metabolite from M. viridimarginata relative to the co-isolated tetraynic lactone [1][2]. This ensures that screening efforts are conducted with the most potent natural entity from this fungal source, minimizing the risk of false-negative outcomes that could arise from using the less active minor metabolite or structurally unrelated polyacetylenes. The broad activity spectrum makes it a valuable reference compound for establishing baseline polyyne efficacy in novel pathogen panels.

Tetraynic Scaffold Diversification

Medicinal chemistry groups seeking a polyyne scaffold with orthogonal derivatization handles should procure 10-hydroxyundeca-2,4,6,8-tetraynamide. The molecule provides three distinct functional group environments for chemical elaboration: the primary amide (hydrolyzable to acid), the secondary alcohol (available for esterification or oxidation), and the terminal alkyne moieties of the tetraynic core [1]. This functional group density is superior to many plant-derived diynic or triynic polyacetylenes, which typically offer only hydroxyl groups for modification [2][3]. The compound serves as a privileged starting material for generating focused libraries of polyyne analogs to probe structure-activity relationships and optimize pharmacological properties.

Dereplication Reference Standard

Natural product chemists and metabolomics core facilities should utilize 10-hydroxyundeca-2,4,6,8-tetraynamide as an authentic reference standard for dereplication workflows. The tetraynic chromophore produces a distinctive UV-Vis absorption spectrum that serves as a diagnostic signature for this subclass of polyynes [1][2]. Inclusion of this standard in LC-MS and LC-UV libraries enables rapid, confident identification of tetraynic metabolites in fungal extracts, preventing rediscovery of known entities and accelerating the prioritization of novel chemistry. The defined (10S) stereochemistry provides an additional layer of identity confirmation via chiral chromatography.

Cytotoxic Mechanism Investigation

Cell biologists investigating the mechanisms of polyacetylene-induced cytotoxicity should select 10-hydroxyundeca-2,4,6,8-tetraynamide. The compound's cytotoxic activity against Ehrlich ascites carcinoma cells is documented in the original characterization [1], and its extended tetraynic conjugation system distinguishes it mechanistically from shorter-chain polyacetylenes [2][3]. This structural feature may confer distinct interactions with cellular targets (e.g., membrane lipids, redox-sensitive pathways) that cannot be recapitulated with diynic or triynic analogs. Procurement of the defined tetraynamide enables rigorous, reproducible interrogation of conjugation length-dependent cytotoxic mechanisms.

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